tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20INO2 and a molecular weight of 325.19 g/mol . This compound is a piperidine derivative, characterized by the presence of an iodine atom and a tert-butyl ester group. It is commonly used in advanced research and development projects due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate typically involves the iodination of a piperidine derivative. One common method includes the reaction of 4-methylpiperidine with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the iodine atom.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The tert-butyl ester group enhances the compound’s stability and bioavailability, making it a valuable tool in drug development .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-iodopiperidine-1-carboxylate: Another iodinated piperidine derivative with similar applications.
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate: A closely related compound with a different substitution pattern.
Uniqueness
tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the iodine atom and the tert-butyl ester group makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C11H20INO2 |
---|---|
Molecular Weight |
325.19 g/mol |
IUPAC Name |
tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3 |
InChI Key |
VDPYGPFELXJONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.